molecular formula C10H9N3O2 B11784710 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Katalognummer: B11784710
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: UWFVNFWNQHFPLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the formation of the triazole ring followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an allyl-substituted benzene derivative with hydrazine and subsequent cyclization can yield the desired triazole compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxaldehyde or this compound .

Wirkmechanismus

The mechanism of action of 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of the allyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its ability to form coordination complexes also sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C10H9N3O2

Molekulargewicht

203.20 g/mol

IUPAC-Name

2-prop-2-enylbenzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h2-4,6H,1,5H2,(H,14,15)

InChI-Schlüssel

UWFVNFWNQHFPLV-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1N=C2C=CC(=CC2=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.